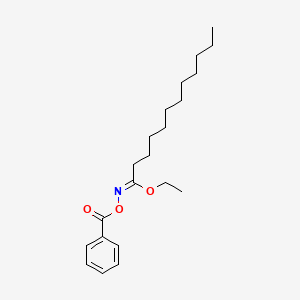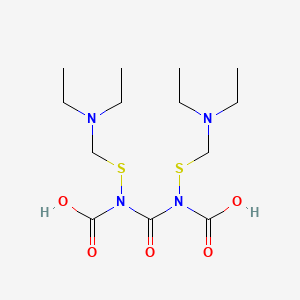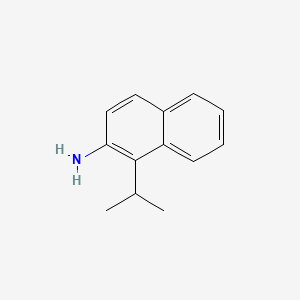
Naphthalene, 1-isopropyl-2-amino-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-isopropyl-2-aminonaphthalene typically involves the alkylation of naphthalene followed by amination. One common method is the Friedel-Crafts alkylation, where naphthalene reacts with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form 1-isopropylnaphthalene. This intermediate is then subjected to nitration and subsequent reduction to yield 1-isopropyl-2-aminonaphthalene .
Industrial Production Methods
Industrial production of 1-isopropyl-2-aminonaphthalene may involve continuous flow processes to ensure high yield and purity. The use of zeolite catalysts has been explored to enhance selectivity and conversion rates in the alkylation step .
Analyse Chemischer Reaktionen
Types of Reactions
1-isopropyl-2-aminonaphthalene undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: Electrophilic aromatic substitution reactions can occur at the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Friedel-Crafts alkylation and acylation reactions typically use aluminum chloride as a catalyst.
Major Products Formed
Oxidation: Nitro derivatives of 1-isopropyl-2-aminonaphthalene.
Reduction: Amino derivatives from nitro compounds.
Substitution: Various alkylated or acylated naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
1-isopropyl-2-aminonaphthalene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 1-isopropyl-2-aminonaphthalene involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the isopropyl group can affect the compound’s hydrophobic interactions, altering its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-isopropyl-2-nitronaphthalene: Similar structure but with a nitro group instead of an amino group.
1-isopropyl-2-hydroxynaphthalene: Contains a hydroxyl group instead of an amino group.
1-isopropyl-2-methylnaphthalene: Features a methyl group instead of an amino group
Uniqueness
The presence of both an isopropyl and an amino group allows for versatile chemical modifications and interactions, making it valuable in various research and industrial contexts .
Eigenschaften
CAS-Nummer |
389104-54-5 |
|---|---|
Molekularformel |
C13H15N |
Molekulargewicht |
185.26 g/mol |
IUPAC-Name |
1-propan-2-ylnaphthalen-2-amine |
InChI |
InChI=1S/C13H15N/c1-9(2)13-11-6-4-3-5-10(11)7-8-12(13)14/h3-9H,14H2,1-2H3 |
InChI-Schlüssel |
UKVVUDXSBIHZFX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=C(C=CC2=CC=CC=C21)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(1R)-9-azabicyclo[4.2.1]non-2-en-2-yl]-(1,2-oxazolidin-2-yl)methanone;(E)-but-2-enedioic acid](/img/structure/B12686884.png)

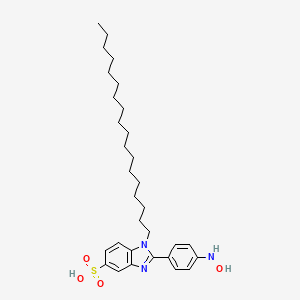

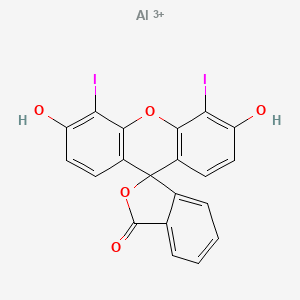

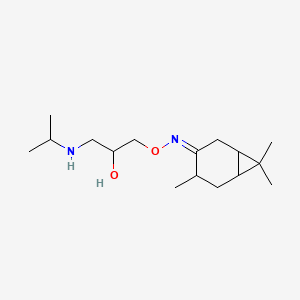


![3-(2-Butylbicyclo[2.2.1]hept-2-YL)propionaldehyde](/img/structure/B12686936.png)
